molecular formula C16H15N3O4S B2390609 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid CAS No. 1389553-66-5

4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid

Cat. No. B2390609
CAS RN: 1389553-66-5
M. Wt: 345.37
InChI Key: FRAZIYIQAIENIP-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid, also known as ESI or indazole sulfamide, is a compound that has been extensively studied in the scientific community due to its potential biological and pharmaceutical applications. It is a derivative of 4-carboxybenzenesulfonamide, a sulfonamide derivative of benzoic acid .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities .


Molecular Structure Analysis

The molecular weight of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is 345.37. The structure of this compound includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The compound has been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid can be found in various databases such as PubChem .

Scientific Research Applications

Antiviral Activity

Indazole derivatives have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Therefore, “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could potentially be explored for its antiviral properties.

Anti-inflammatory Activity

Indazole-based compounds have been found to possess anti-inflammatory properties . For example, 2,3-disubstituted tetrahydro-2H-indazoles showed significant anti-inflammatory potential . This suggests that our compound of interest could also exhibit anti-inflammatory activity.

Anticancer Activity

Indazole derivatives have been reported to exhibit anticancer activity . For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines . This indicates a potential application of “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” in cancer treatment.

Antimicrobial Activity

Indazole compounds have shown antimicrobial activity . This suggests that “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could be investigated for its potential antimicrobial properties.

Antidiabetic Activity

Indazole derivatives have been found to possess antidiabetic properties . This opens up the possibility of “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” being used in the treatment of diabetes.

Antimalarial Activity

Indazole-based compounds have demonstrated antimalarial activity . This suggests that “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could potentially be explored for its antimalarial properties.

Mechanism of Action

Indazole-containing compounds, including 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid, have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, compound 5 showed significant inhibition against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFR β, RET, VEGFR2, and YES kinases with (83.9–99.3% inhibition) .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in the development of new synthetic methods and the discovery of novel derivatives with improved biological activities . Future research may focus on exploring the therapeutic potential of these compounds in various disease models.

properties

IUPAC Name

4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAZIYIQAIENIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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